![molecular formula C28H31N3O6 B3949752 1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)
1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate
説明
1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as BPP and is a piperidinecarboxamide derivative. BPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in scientific research.
作用機序
BPP acts as a selective delta opioid receptor agonist, meaning that it binds specifically to this receptor and activates it. The activation of the delta opioid receptor by BPP has been shown to produce a range of physiological effects, including analgesia, anti-inflammatory effects, and antidepressant-like effects.
Biochemical and Physiological Effects:
BPP has been shown to produce a range of biochemical and physiological effects in various studies. These effects include analgesia, anti-inflammatory effects, and antidepressant-like effects. BPP has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the primary advantages of using BPP in scientific research is its high selectivity for the delta opioid receptor. This selectivity allows researchers to investigate the role of this receptor in various physiological processes without the confounding effects of other opioid receptors. However, one limitation of using BPP is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are numerous potential future directions for research involving BPP. One area of interest is the investigation of the role of the delta opioid receptor in the development of addiction and substance abuse disorders. Another potential direction is the development of novel therapeutic agents based on the structure of BPP for the treatment of various neurological disorders. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of BPP and its potential use as a tool in scientific research.
科学的研究の応用
BPP has been the subject of numerous scientific studies due to its potential use as a tool in various research applications. One of the primary uses of BPP is in the study of the opioid system. BPP has been shown to bind selectively to the delta opioid receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes.
特性
IUPAC Name |
oxalic acid;1-[(3-phenylmethoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2.C2H2O4/c30-26(28-18-24-10-4-5-14-27-24)23-12-15-29(16-13-23)19-22-9-6-11-25(17-22)31-20-21-7-2-1-3-8-21;3-1(4)2(5)6/h1-11,14,17,23H,12-13,15-16,18-20H2,(H,28,30);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHXACQAQCYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)CC3=CC(=CC=C3)OCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



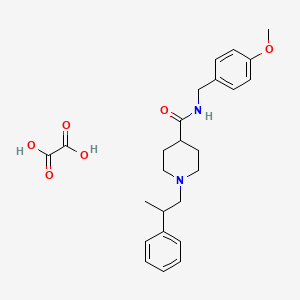
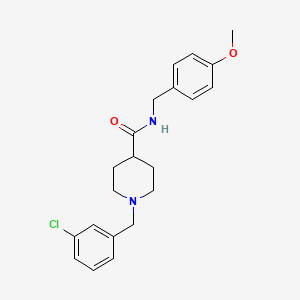
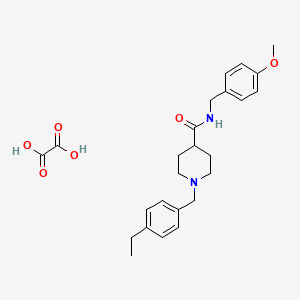





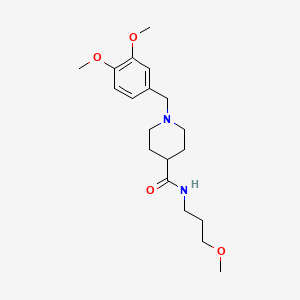
![N-(3-methoxypropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949736.png)
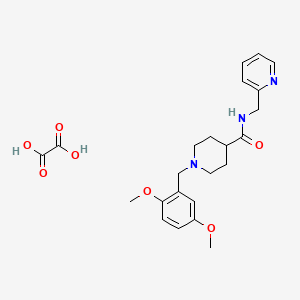
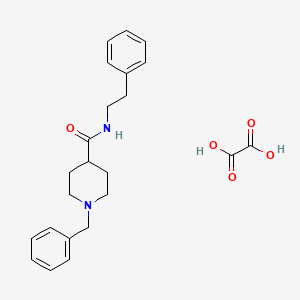

![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)